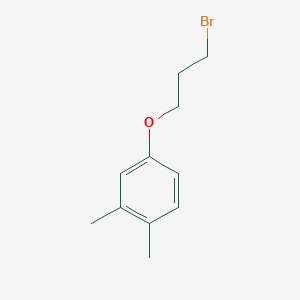

4-(3-Bromopropoxy)-1,2-dimethylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-Bromopropoxy)-1,2-dimethylbenzene is an organic compound with the molecular formula C11H15BrO It is a derivative of benzene, where the benzene ring is substituted with a 3-bromopropoxy group and two methyl groups at the 1 and 2 positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromopropoxy)-1,2-dimethylbenzene typically involves the reaction of 1,2-dimethylbenzene (o-xylene) with 3-bromopropanol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-bromopropanol is replaced by the 1,2-dimethylbenzene to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions

4-(3-Bromopropoxy)-1,2-dimethylbenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 4-(3-propoxy)-1,2-dimethylbenzene.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and amines.

Oxidation: Products include alcohols and ketones.

Reduction: The major product is 4-(3-propoxy)-1,2-dimethylbenzene.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-(3-Bromopropoxy)-1,2-dimethylbenzene serves as a versatile synthetic intermediate in organic chemistry. Its structure allows for various substitution reactions, making it useful in the synthesis of more complex organic molecules. The presence of the bromine atom enhances its reactivity, facilitating nucleophilic substitutions and coupling reactions.

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new compounds | Variable |

| Coupling Reactions | Forms biaryl compounds through cross-coupling | High |

| Ether Formation | Can be used to create ethers with alcohols | Moderate |

Medicinal Chemistry

Research indicates that compounds similar to this compound exhibit biological activity, suggesting potential medicinal applications. The bromine substituent may enhance biological interactions, making it a candidate for drug development.

Case Study: Anticancer Activity

In studies involving structurally related compounds, certain derivatives showed promising anticancer activity by inducing apoptosis in cancer cells. This suggests that this compound could be further explored for similar properties.

Material Science

Due to its unique chemical structure, this compound can be utilized in the development of advanced materials such as polymers and liquid crystals. Its ability to form stable linkages makes it suitable for creating functionalized materials with specific properties.

Table 2: Applications in Material Science

| Application Type | Description |

|---|---|

| Polymer Synthesis | Used as a monomer in polymerization processes |

| Liquid Crystals | Potential use in liquid crystal displays (LCDs) |

| Coatings | Can be incorporated into coatings for enhanced durability |

Mecanismo De Acción

The mechanism of action of 4-(3-Bromopropoxy)-1,2-dimethylbenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can participate in halogen bonding, which can enhance the binding affinity of the compound to its target.

Comparación Con Compuestos Similares

Similar Compounds

4-(3-Bromopropoxy)benzaldehyde: Similar structure but with an aldehyde group instead of two methyl groups.

1-(3-Bromopropoxy)-4-chlorobenzene: Similar structure but with a chlorine atom instead of two methyl groups.

2-Bromo-1-(3-bromopropoxy)-4-methoxybenzene: Similar structure but with a methoxy group instead of two methyl groups.

Uniqueness

4-(3-Bromopropoxy)-1,2-dimethylbenzene is unique due to the presence of two methyl groups on the benzene ring, which can influence its reactivity and physical properties. The combination of the 3-bromopropoxy group and the methyl groups makes it a versatile intermediate for various chemical transformations and applications.

Actividad Biológica

4-(3-Bromopropoxy)-1,2-dimethylbenzene, also known by its CAS number 103857-79-0, is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H15BrO. Its structure features a bromopropoxy group attached to a dimethyl-substituted benzene ring. The presence of the bromine atom and the propoxy group contributes to its reactivity and potential biological interactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, suggesting moderate antibacterial potency.

Cytotoxicity

Cytotoxicity tests using human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were found to be approximately 30 µM for HeLa cells and 25 µM for MCF-7 cells, indicating significant potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects appears to involve the disruption of cellular membranes and interference with metabolic pathways. Studies suggest that it may inhibit key enzymes involved in cell proliferation and survival, leading to increased rates of apoptosis in malignant cells.

Study 1: Antibacterial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of various brominated compounds, including this compound. The results indicated that this compound significantly inhibited bacterial growth compared to control groups, supporting its potential as a lead compound for developing new antibiotics .

Study 2: Anticancer Activity

In a research article focused on novel anticancer agents published in Cancer Letters, researchers investigated the cytotoxic effects of several substituted benzene derivatives on cancer cell lines. The findings revealed that this compound exhibited one of the highest levels of cytotoxicity among tested compounds, prompting further exploration into its mechanism of action and therapeutic applications .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C11H15BrO |

| MIC (against E. coli) | 50-100 µg/mL |

| IC50 (HeLa cells) | ~30 µM |

| IC50 (MCF-7 cells) | ~25 µM |

Propiedades

IUPAC Name |

4-(3-bromopropoxy)-1,2-dimethylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-9-4-5-11(8-10(9)2)13-7-3-6-12/h4-5,8H,3,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDDDZNHLXWDEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCCCBr)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.